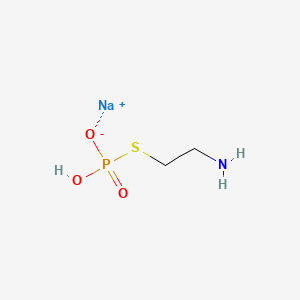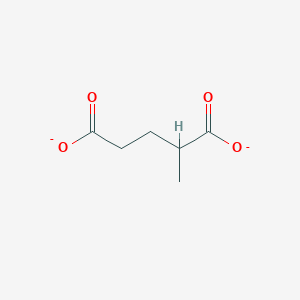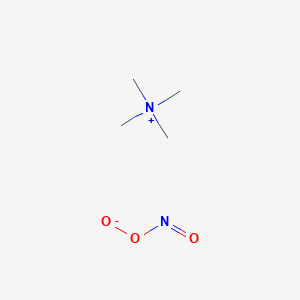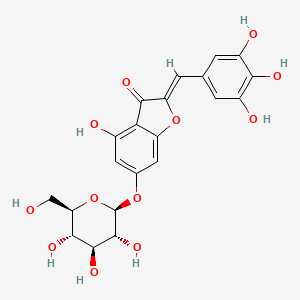
Phosphocysteamine sodium
Vue d'ensemble
Description
Phosphocysteamine sodium is a compound with the molecular formula C2H7NNaO3PS and a molecular weight of 179.11 g/mol . It is a sodium salt derivative of phosphocysteamine, which is an organosulfur compound containing both amine and thiol functional groups. This compound is known for its radioprotective properties and is used in the treatment of cystinosis, a lysosomal storage disease .
Applications De Recherche Scientifique
Phosphocysteamine sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and as a radioprotective agent.
Industry: Employed in the production of pharmaceuticals and as a protective agent in radiological settings.
Analyse Biochimique
Biochemical Properties
Phosphocysteamine sodium plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cysteine dioxygenase and sulfite oxidase, influencing their activity and stability. These interactions are primarily mediated through the thiol group of this compound, which can form disulfide bonds with cysteine residues on proteins, thereby modulating their function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing cellular defense mechanisms against oxidative stress. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to interact with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby modulating cellular processes such as protein degradation and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress and enhance cellular antioxidant capacity. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine dioxygenase and sulfite oxidase, influencing the conversion of cysteine to taurine and sulfate. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is primarily transported via the sodium-dependent cysteine transporter, which facilitates its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is critical for its role in modulating cellular processes and maintaining cellular homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphocysteamine sodium can be synthesized by reacting cysteamine with phosphoric acid under controlled conditions. The reaction typically involves the formation of an ester linkage between the thiol group of cysteamine and the phosphate group of phosphoric acid . The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis involving the same basic reaction principles. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphocysteamine sodium undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol group from disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Regenerated thiol group.
Substitution: Alkylated amine derivatives.
Mécanisme D'action
Phosphocysteamine sodium exerts its effects primarily through its thiol group, which participates in thiol-disulfide interchange reactions. In the treatment of cystinosis, it helps to convert cystine into cysteine and cysteine-cysteamine mixed disulfide, both of which can exit the lysosome, thereby reducing the accumulation of cystine crystals . This mechanism involves the interaction with lysosomal transport proteins and the facilitation of cystine efflux from lysosomes .
Comparaison Avec Des Composés Similaires
Cysteamine: An organosulfur compound with similar functional groups but without the phosphate ester linkage.
Cysteamine hydrochloride: A hydrochloride salt form of cysteamine used in similar medical applications.
Cysteamine bitartrate: Another salt form of cysteamine with different pharmacokinetic properties.
Uniqueness: Phosphocysteamine sodium is unique due to its phosphate ester linkage, which imparts distinct chemical properties and enhances its radioprotective effects. This makes it particularly useful in medical applications where radioprotection is required .
Propriétés
IUPAC Name |
sodium;2-aminoethylsulfanyl(hydroxy)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGNYNPDZDIRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSP(=O)(O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NNaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190721 | |
| Record name | Phosphocysteamine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-89-8 | |
| Record name | Phosphocysteamine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphocysteamine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen -S-(2-aminoethyl)thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHOCYSTEAMINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9U0409D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
![2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol](/img/structure/B1260478.png)




